N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine
Overview
Description
Preparation Methods
The synthesis of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine involves several steps. One common method includes the benzoylation of 4-hydroxy-3-methoxy-phenylalanine. The reaction typically requires a benzoyl chloride reagent and a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine has several scientific research applications:
Peptide Research: It is used in photoaffinity labeling to study peptide interactions and receptor binding sites.
Enzyme Inhibition Studies: The compound has been examined for its effects on enzyme inhibition, contributing to the understanding of enzymatic processes and inhibitor binding sites.
Synthesis and Structural Characterization: It is involved in the synthesis and structural characterization of various compounds, including carbene-generating diazirine phenylalanine derivatives.
Mechanism of Action
The mechanism of action of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine involves its interaction with specific molecular targets. In enzyme inhibition studies, it binds to the active site of enzymes, preventing substrate binding and subsequent enzymatic reactions. This interaction is facilitated by the benzoyl and hydroxyl groups, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site.
Comparison with Similar Compounds
N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine can be compared with other similar compounds such as:
N-Benzoyl-L-phenylalanine: Similar in structure but lacks the hydroxyl and methoxy groups, affecting its reactivity and binding properties.
N-Acetyl-4-hydroxy-3-methoxy-phenylalanine: Contains an acetyl group instead of a benzoyl group, which alters its chemical behavior and applications.
Properties
IUPAC Name |
2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-23-15-10-11(7-8-14(15)19)9-13(17(21)22)18-16(20)12-5-3-2-4-6-12/h2-8,10,13,19H,9H2,1H3,(H,18,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTCNJWUFHCFJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398820 | |
Record name | N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2901-78-2, 62358-31-0 | |
Record name | N-Benzoyl-3-methoxytyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2901-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BENZOYLAMINO-3-(4-HYDROXY-3-METHOXY-PHENYL)-PROPIONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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